3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-5-28-19-12-17(13-20(29-6-2)22(19)30-7-3)23(27)25-18-11-9-8-10-16(18)14-21-24-15(4)26-31-21/h8-13H,5-7,14H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMIUOFYQUAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the oxadiazole moiety may interact with proteins involved in cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, )
- Key Differences: Replaces the triethoxy benzamide with a dichloropyridinylaminoethyl-thiobenzamide group. Incorporates a methylthio (-SCH2-) linker instead of a methylene (-CH2-) bridge.
- Implications :
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide ()
- Key Differences :
- Substitutes the triethoxy group with a single methoxy group.
- Replaces 1,2,4-oxadiazole with a 1,2,4-thiadiazole ring containing a ketone moiety.
- Reduced ethoxy groups may decrease lipophilicity, affecting membrane permeability .
Functional Analogues with Alternative Heterocycles
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Key Differences :
- Utilizes an isoxazole-thiadiazole hybrid instead of 1,2,4-oxadiazole.
- Lacks the triethoxy substitution on the benzamide.
- Implications: Isoxazole’s oxygen and thiadiazole’s sulfur may modulate binding affinity in enzymatic pockets.
3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide ()
- Key Differences :
- Employs a 1,3,4-oxadiazole isomer and tetrahydro-pyranylmethoxy substituents.
- Links the benzamide to a thiazole ring instead of a phenyl group.
- Implications :
- 1,3,4-Oxadiazole’s regioisomerism may affect π-π stacking and dipole interactions.
- Bulky tetrahydro-pyranyl groups could influence solubility and pharmacokinetics .
Biological Activity
3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various derivatives of oxadiazole and benzamide, which undergo coupling reactions facilitated by catalysts under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is thought to exert its anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for related compounds have shown promising results:
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:
- Efficacy Against Pathogens : Various derivatives have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition rates .
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | E. coli | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned earlier, TS inhibition plays a crucial role in its anticancer activity.
- Membrane Disruption : Some oxadiazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, further promoting apoptosis.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
-
Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Results :
- Control group viability: 100%
- Treated group (10 µM): 45%
- Treated group (20 µM): 20%
- Results :
- Animal Model Studies : In vivo studies using xenograft models showed reduced tumor growth rates compared to controls when treated with the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
